Dimethylglyoxal bis(guanylhydrazone)

S-adenosylmethionine decarboxylase polyamine biosynthesis enzyme inhibition kinetics

Source DGBG (CAS 1945-67-1), the dialkylglyoxal bis(guanylhydrazone) congener engineered for selective polyamine modulation. Its ~4:1 SAMDC/DAO selectivity ratio and ~5-fold lower cellular accumulation vs. MGBG enable titratable spermidine/spermine depletion without confounding diamine oxidase interference. An essential SAR comparator and negative control for antileukemic efficacy studies. Ideal for combination regimens with ODC inhibitors.

Molecular Formula C22H18N2O
Molecular Weight 198.23 g/mol
CAS No. 1945-67-1
Cat. No. B239421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylglyoxal bis(guanylhydrazone)
CAS1945-67-1
SynonymsDGBG
dimethylglyoxal bis(guanylhydrazone)
dimethylglyoxal bis(guanylhydrazone) acetate salt
Molecular FormulaC22H18N2O
Molecular Weight198.23 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C(=NN=C(N)N)C
InChIInChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+
InChIKeyQCPPROTWPVZXKL-HMMKTVFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylglyoxal Bis(guanylhydrazone) (DGBG, CAS 1945-67-1): A SAMDC-Inhibitory Bis(guanylhydrazone) with Distinct Selectivity and Cellular Handling Properties for Polyamine Pathway Research and Procurement


Dimethylglyoxal bis(guanylhydrazone) (DGBG, also referred to as dimethyl-GAG) is a synthetic bis(guanylhydrazone) congener of the antileukemic drug mitoguazone (methylglyoxal bis(guanylhydrazone), MGBG) [1]. It acts as a competitive inhibitor of the putrescine-activated S-adenosylmethionine decarboxylase (SAMDC, EC 4.1.1.50), the rate-limiting enzyme in polyamine biosynthesis, and also inhibits diamine oxidase (EC 1.4.3.6) [2]. Unlike the clinically used parent compound MGBG, DGBG possesses an additional methyl group on the glyoxal backbone, a structural modification that profoundly alters its enzyme inhibition profile, cellular uptake kinetics, acid-base speciation at physiological pH, and antileukemic activity [3].

Why Dimethylglyoxal Bis(guanylhydrazone) Cannot Be Interchanged with MGBG or Other Bis(guanylhydrazone) Analogs in Polyamine-Targeted Studies


Despite belonging to the same bis(guanylhydrazone) class, DGBG exhibits quantitatively distinct enzyme inhibition kinetics, cellular pharmacokinetics, and physicochemical speciation compared to MGBG and other congeners. The additional methyl group on the glyoxal moiety is not a silent modification: it simultaneously enhances SAMDC inhibitory potency, alters the SAMDC/diamine oxidase selectivity ratio from ~1:1 to ~4:1, reduces intracellular accumulation to approximately one-fifth that of MGBG in activated lymphocytes, and shifts the acid-base equilibrium such that the free base fraction at pH 7.4 drops from 4.0% (MGBG) to ≤0.5% [1][2]. These multidimensional differences mean that experimental findings or pharmacological properties established for MGBG, EGBG, or GBG cannot be assumed for DGBG [3].

Quantitative Differentiation of Dimethylglyoxal Bis(guanylhydrazone) from MGBG, EGBG, TGBG, and GBG: Head-to-Head Evidence for Informed Procurement


SAMDC Inhibitory Potency: DGBG is ~2.8-Fold More Potent than MGBG on Mouse Liver SAMDC and ~2.5-Fold on Yeast SAMDC

In a direct head-to-head comparison, dimethylglyoxal bis(guanylhydrazone) (DGBG) inhibited mouse liver SAMDC with a Ki of 0.17 µM, representing a 2.8-fold improvement over the parent compound methylglyoxal bis(guanylhydrazone) (MGBG, Ki = 0.47 µM). Against yeast SAMDC, DGBG exhibited a Ki of 0.30 ± 0.12 µM compared to MGBG's Ki of 0.74 ± 0.40 µM (p < 0.05), a ~2.5-fold enhancement [1]. Notably, ethylglyoxal bis(guanylhydrazone) (EGBG) was the most potent congener tested (yeast Ki = 0.04 ± 0.01 µM; liver Ki = 0.06 µM), while the di-N''-methylated derivative (TGBG) was weaker than MGBG on the yeast enzyme (Ki = 1.57 ± 0.50 µM) but comparable on the liver enzyme (Ki = 0.20 µM) [2].

S-adenosylmethionine decarboxylase polyamine biosynthesis enzyme inhibition kinetics

Selectivity Profile: DGBG Exhibits a ~4:1 SAMDC/Diamine Oxidase Selectivity Ratio vs. ~1:1 for MGBG, Enabling More Specific Polyamine Pathway Targeting

The ratio of the inhibition constant for diamine oxidase (DAO) to that for liver SAMDC serves as a selectivity index, where a higher ratio indicates preferential SAMDC inhibition. DGBG displays a Ki(DAO)/Ki(SAMDC_liver) ratio of approximately 4:1 (DAO Ki = 0.74 ± 0.12 µM; SAMDC liver Ki = 0.17 µM), compared to MGBG's ratio of ~1:1 (DAO Ki = 0.42 ± 0.11 µM; SAMDC liver Ki = 0.47 µM) [1]. EGBG achieves an even higher ratio of ~7:1, while the di-N''-methyl derivative TGBG exceeds 20:1 [1]. This indicates that the extra methylation on the glyoxal backbone of DGBG preferentially enhances SAMDC binding without proportionally increasing DAO affinity — a critical distinction, as DAO inhibition is considered disadvantageous for polyamine depletion strategies in vivo [2].

enzyme selectivity diamine oxidase off-target inhibition polyamine pathway specificity

Cellular Accumulation: DGBG Achieves ≤20% of MGBG's Intracellular Concentration in Activated Lymphocytes

Despite its enhanced SAMDC inhibitory potency in cell-free assays, DGBG exhibits markedly reduced cellular accumulation. In concanavalin A-activated bovine lymphocytes, the maximum intracellular concentration of DGBG was less than one-fifth (<20%) of that achieved by MGBG under identical conditions [1]. The external concentration required to reach half-maximal intracellular accumulation was increased by a factor of 5–6-fold for DGBG compared to MGBG [1]. However, competition experiments with spermidine confirmed that DGBG still utilizes the polyamine-carrier system for cellular entry [2]. This cellular uptake deficit is a defining characteristic of dialkylglyoxal bis(guanylhydrazones) and directly contributes to their lack of in vivo antileukemic activity [3].

cellular pharmacokinetics polyamine transporter drug accumulation lymphocyte activation

Acid-Base Speciation: DGBG's Free Base Fraction at pH 7.4 is ≤0.5% vs. 4.0% for MGBG, Correlating with Absent Antileukemic Activity In Vivo

The first systematic potentiometric study of bis(guanylhydrazone) acid-base properties revealed that at physiological conditions (pH 7.4, 37 °C), the antileukemic agents glyoxal bis(guanylhydrazone) (GBG) and MGBG exist as 10.2% and 4.0% free base, respectively [1]. In contrast, the dialkylglyoxal bis(guanylhydrazone) congeners — a group that includes DGBG — have a free base proportion of only 0.5% or less at pH 7.4 [1]. At pH 8.0 (relevant to mitochondrial microenvironments), the divergence widens: GBG 36%, MGBG 19%, EGBG 14% free base versus approximately 3–4% for DGBG and other dialkyl analogs [2]. This speciation difference has been hypothesized to underlie the strict structural requirements for in vivo antileukemic activity, as the free base form is proposed to be the antiproliferative and antimitochondrial species [1].

physicochemical speciation pKa free base fraction antileukemic activity structure-activity relationship

Crystal Structure and Antileukemic Inactivity: X-Ray Diffraction Confirms DGBG's Distinct Molecular Geometry That Abolishes Anti-Leukemic Efficacy

Single-crystal X-ray diffraction analysis of DGBG dihydrochloride dihydrate (space group P2₁/c; a = 5.799 Å, b = 9.239 Å, c = 14.447 Å, β = 113.98°) revealed a molecular conformation distinct from that of the antileukemic monomethyl compound MGBG [1]. Critically, the crystal structure paper explicitly notes that DGBG 'has, in contrast to the monomethyl compound, no activity toward human acute myelocytic leukemia' [2]. This finding is corroborated by the broader structure-activity relationship (SAR) literature establishing that dialkylation of the glyoxal backbone uniformly abolishes in vivo antileukemic activity while retaining in vitro SAMDC inhibition [3].

X-ray crystallography conformation-activity relationship antileukemic screening molecular geometry

Optimal Research and Procurement Scenarios for Dimethylglyoxal Bis(guanylhydrazone) Based on Quantitative Differentiation Evidence


Polyamine Pathway Dissection Studies Requiring SAMDC Inhibition Without Concomitant Diamine Oxidase Suppression

When experimental protocols demand selective blockade of spermidine/spermine synthesis via SAMDC inhibition while minimizing interference with diamine oxidase-mediated catabolism, DGBG is the preferred bis(guanylhydrazone). Its ~4:1 SAMDC/DAO selectivity ratio contrasts sharply with MGBG's non-selective ~1:1 profile [1]. This is particularly relevant in combination regimens with ornithine decarboxylase inhibitors (e.g., difluoromethylornithine), where DAO inhibition by MGBG paradoxically restores polyamine levels and confounds interpretation [2].

Cell-Based Polyamine Depletion at Moderate Potency with Controlled Intracellular Loading

For cell culture studies where MGBG's high intracellular accumulation leads to off-target mitochondrial effects or excessive cytotoxicity, DGBG offers a more titratable alternative. Its SAMDC Ki of 0.17–0.30 µM provides ~2.5-fold greater target affinity than MGBG in cell-free assays, yet its cellular accumulation is only ~20% of MGBG levels [1]. This property allows researchers to achieve graded polyamine depletion by adjusting extracellular concentrations across a wider dynamic range without immediate saturation of intracellular binding sites.

Structure-Activity Relationship (SAR) Studies on Bis(guanylhydrazone) Pharmacophores

DGBG serves as an essential comparator in SAR studies exploring the role of glyoxal backbone substitution. Its crystal structure (space group P2₁/c), enzyme inhibition profile, cellular uptake kinetics, and acid-base speciation collectively define the 'dialkylglyoxal' SAR boundary — the point at which SAMDC inhibition is retained or even enhanced while antileukemic activity and efficient cellular accumulation are lost [1][2]. Procurement of DGBG alongside MGBG, EGBG, and GBG enables systematic mapping of the pharmacophoric determinants separating enzyme inhibition from cellular and in vivo efficacy [3].

Negative Control Compound for In Vivo Antileukemic Activity Studies in the Bis(guanylhydrazone) Series

Because DGBG retains nanomolar-range SAMDC inhibitory potency in vitro but is crystallographically and pharmacologically confirmed to lack antileukemic activity in vivo [1], it functions as a critically informative negative control. When used alongside MGBG (active control) in xenograft or allograft leukemia models, DGBG enables researchers to determine whether observed antileukemic effects are mediated through SAMDC inhibition per se or through the additional physicochemical properties (e.g., mitochondrial free base accumulation) that distinguish the antileukemic from the non-antileukemic congeners [2].

Quote Request

Request a Quote for Dimethylglyoxal bis(guanylhydrazone)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.